Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a carbamoyl group at position 3 and an isopropyl group at position 5. The structure is further functionalized with a sulfonyl-linked phenylcarbamoyl group and a piperazine ring esterified with an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O6S2/c1-4-36-25(33)28-11-13-30(14-12-28)38(34,35)18-7-5-17(6-8-18)23(32)27-24-21(22(26)31)19-9-10-29(16(2)3)15-20(19)37-24/h5-8,16H,4,9-15H2,1-3H3,(H2,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIZCMGWNJDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS Number: 1215664-62-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 600.2 g/mol. The structure features multiple functional groups including sulfonamide and piperazine moieties, which are often associated with diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₄ClN₅O₆S₂ |
| Molecular Weight | 600.2 g/mol |
| CAS Number | 1215664-62-2 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to inhibit protein kinases and modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders and cancer .
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The piperazine structure could facilitate binding to neurotransmitter receptors, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties similar to other heterocyclic compounds used in cancer therapy .
- Antimicrobial Properties : The presence of the sulfonamide group indicates potential antimicrobial activity, as many sulfonamides are known for their antibacterial effects.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, further investigation into its effects on neurodegenerative diseases is warranted.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various heterocyclic compounds in vitro against different cancer cell lines. This compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective effects of compounds with similar structures in models of oxidative stress-induced neuronal injury. Results indicated that the compound could reduce cell death and oxidative stress markers in neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural motifs with pyrazole and pyrimidine derivatives synthesized in , such as 5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) and 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a). Key differences include:
- Core Structure: The tetrahydrothieno[2,3-c]pyridine core in the target compound contrasts with pyrazolo-triazolo-pyrimidine systems in derivatives. This difference may influence ring planarity and binding interactions with biological targets.
- Substituents : The target compound lacks nitro groups but features a 6-isopropyl group and a sulfonyl-piperazine chain, which may enhance solubility and steric bulk compared to fluorophenyl or dichlorophenyl substituents in compounds .
Table 1: Structural Comparison of Selected Analogues
Bioactivity and Target Profiles
highlights that structural similarity strongly correlates with bioactivity clustering. The target compound’s carbamoyl and sulfonyl groups are associated with kinase inhibition (e.g., targeting ATP-binding pockets) and protease binding, respectively. Hierarchical clustering of structurally related compounds in suggests that the target compound may share bioactivity with carboxamide-containing analogues, particularly those interacting with serine/threonine kinases or growth factor receptors .
Table 2: Hypothetical Bioactivity Clustering Based on Structural Motifs
Pharmacokinetic Considerations
- Solubility : The ethyl carboxylate group may enhance aqueous solubility compared to nitro-substituted analogues (e.g., 15a, 16a), which are less polar.
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?
- Methodological Answer : The synthesis requires multi-step reactions with strict control of temperature (typically 60–100°C), solvent selection (e.g., DMF or DCM), and pH (neutral to slightly basic). For example, coupling reactions involving sulfonamide or carbamoyl groups often necessitate anhydrous conditions and catalysts like EDCI/HOBt. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is critical to isolate the target compound. Analytical techniques such as NMR (¹H/¹³C) and HRMS confirm purity and structural integrity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly for distinguishing thienopyridine and piperazine moieties.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns).
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbamoyl C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the thermal stability and solubility of this compound?
- Methodological Answer :
- Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine decomposition temperatures and phase transitions.
- Solubility profiling in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) guides formulation strategies. For example, moderate solubility in DMSO (10–20 mg/mL) is typical for piperazine derivatives .
Advanced Research Questions
Q. How can conflicting data from spectroscopic and crystallographic analyses be resolved?
- Methodological Answer : Discrepancies in molecular weight (HRMS vs. elemental analysis) or stereochemistry (NMR vs. X-ray crystallography) require cross-validation:
- X-ray Diffraction : Resolves absolute configuration and crystal packing effects.
- Dynamic NMR : Detects conformational flexibility in solution.
- Computational Modeling (DFT) : Predicts stable conformers and validates experimental data .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., isopropyl to cyclopropyl) to probe steric/electronic effects.
- Biological Assays : Test kinase inhibition (IC₅₀) or receptor binding (SPR/Biacore).
- Molecular Docking : Map interactions with target proteins (e.g., ATP-binding pockets).
| Analog Structure | Modified Group | Observed Activity | Reference |
|---|---|---|---|
| 6-Methylbenzo[d]thiazole | Thiazole substituent | Enhanced kinase inhibition | |
| 4-Phenylthiazole | Aromatic substitution | Improved solubility |
Q. How can researchers address unexpected by-products during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates.
- Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, mixing rate) via response surface methodology.
- Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis) through precise residence time control .
Q. What approaches are used to study metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Assess hepatic clearance using CYP450 isoforms.
- Ames Test : Screen for mutagenicity.
- In Vivo Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .
Data Contradiction Analysis
Q. How to interpret discrepancies in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Protein Binding Assays : Determine if serum albumin binding reduces free drug concentration.
- Metabolite Identification (LC-MS/MS) : Check for active/inactive metabolites.
- Tissue Distribution Studies : Use radiolabeled compounds to assess penetration into target organs .
Methodological Best Practices
- Synthetic Reproducibility : Document batch-specific variations (e.g., solvent lot, humidity) in supplementary materials.
- Data Transparency : Share raw NMR/MS files in public repositories (e.g., Zenodo) for peer validation.
- Collaborative Tools : Use platforms like SciFinder or Reaxys to cross-reference synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
